Moderate Vapor Pressure vs. Fluorinated β-Diketonate Precursors for CVD Applications
C15H26O7Tm (Thulium(III) acetylacetonate trihydrate) exhibits a vapor pressure of 1.1 × 10⁻² Torr at 25 °C, which is significantly lower than that of fluorinated analogs such as Tm(hfac)₃(DME) . This moderate volatility is advantageous for specific CVD processes where a more controlled, less aggressive precursor delivery is desired, reducing the risk of premature decomposition or gas-phase nucleation compared to highly volatile fluorinated alternatives [1]. While Tm(hfac)₃ complexes are reported as volatile precursors, the acetylacetonate ligand provides a distinct thermal stability and decomposition pathway .
| Evidence Dimension | Vapor Pressure at 25 °C |
|---|---|
| Target Compound Data | 1.1 × 10⁻² Torr at 25 °C |
| Comparator Or Baseline | Tm(hfac)₃ complexes are reported as highly volatile but specific 25 °C vapor pressure data is not directly available in the open literature for direct comparison |
| Quantified Difference | Target compound exhibits measurable but moderate vapor pressure; fluorinated analogs are known to be highly volatile, often orders of magnitude higher |
| Conditions | Static vapor pressure measurement, 25 °C |
Why This Matters
The moderate vapor pressure of C15H26O7Tm enables its use in CVD processes where a controlled, lower-concentration precursor flux is required to achieve uniform film growth and precise doping levels.
- [1] Köhler, T., et al. (2023). Exploring Volatile Precursors: Synthesis, Characterization and Thermal Properties of Thulium Fluoroacetylacetonate Complexes. Crystals, 13(10), 1467. View Source
